2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles and piperidines. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the reaction of 4-chlorobenzoyl chloride with piperidine, followed by cyclization with 2-aminophenol. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole or piperidine derivatives.
Scientific Research Applications
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids and modulation of physiological processes like pain and inflammation . The compound’s structure allows it to bind to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoylpiperidine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Benzoxazole derivatives: Compounds with variations in the benzoxazole ring can have different biological activities.
Uniqueness
2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its combined benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
AKUWHSZRKDYTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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